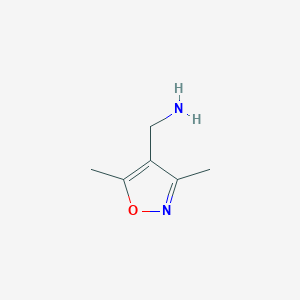

(3,5-Dimethylisoxazol-4-yl)methylamine

Vue d'ensemble

Description

“(3,5-Dimethylisoxazol-4-yl)methylamine” is a chemical compound with the molecular formula C6H10N2O . It is used in various research and industrial applications .

Synthesis Analysis

The compound has been used in the synthesis of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which were evaluated for their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)methylamine” consists of a 3,5-dimethylisoxazole ring attached to a methylamine group .Physical And Chemical Properties Analysis

“(3,5-Dimethylisoxazol-4-yl)methylamine” has a molecular weight of 126.158 . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Bitter Modifying Flavour Compounds Karanewsky et al. (2016) conducted a toxicological evaluation of two novel bitter modifying flavour compounds, including 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione. This compound was tested for safety in food and beverage applications, undergoing metabolic studies in vitro and in vivo, as well as short-term and subchronic oral toxicity studies in rats. It showed no mutagenicity, clastogenicity, or maternal toxicity, and was deemed safe for use at certain levels in food and beverage products (Karanewsky et al., 2016).

Chemical Synthesis and Alkylation Kashima et al. (1973) explored the alkylation of 3,5-dimethylisoxazole, producing 3-methyl-5-alkylisoxazoles through reactions with sodium amide in liquid ammonia. This research highlighted the potential for creating various isoxazoles with different alkyl groups, providing insights into the regiospecific synthesis of these compounds (Kashima et al., 1973).

Isoxazole Synthesis and Applications In 1981, Brunelle reported that 3,5-dimethylisoxazole can be metalated and alkylated regiospecifically, with alkylation occurring on the methyl groups. This process allows for the specific synthesis of disubstituted isoxazoles and corresponding β-diketones, demonstrating its utility in organic synthesis (Brunelle, 1981).

Vibrational Analysis in Spectroscopy Dunkers and Ishida (1995) synthesized N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model phenolic compounds resulting from the ring-opening polymerization of benzoxazine monomers. Their research provided fundamental vibrational assignments by analyzing infrared and Raman spectra, contributing to the understanding of molecular vibrations in these types of compounds (Dunkers & Ishida, 1995).

Catalysis of Suzuki Reaction Akishina et al. (2021) synthesized new methylamine derivatives with 1,2-azole fragments, including those related to phenylisoxazole and dimethylphenylisoxazole, and their palladium complexes. These complexes exhibited high catalytic activity in the Suzuki reaction, a critical reaction in organic chemistry, indicating the potential of these compounds in catalytic processes (Akishina et al., 2021).

Antibacterial and Antifungal Activity Chohan and Shad (2011) studied sulfonamide-derived compounds and their transition metal complexes, including those with 3,4-dimethylisoxazole fragments. They evaluated these compounds for antibacterial, antifungal, and cytotoxic activity, finding that they exhibited moderate to significant activity against various strains, highlighting their potential in biomedical applications (Chohan & Shad, 2011).

Orientations Futures

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRIJWLNQSZJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452005 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)methylamine | |

CAS RN |

131052-47-6 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)